molecular formula C12H9BrN2O2 B13546452 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid

2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid

Cat. No.: B13546452
M. Wt: 293.12 g/mol
InChI Key: NJJXWUVRKDAGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid is a brominated pyrimidine derivative characterized by a 4-bromobenzyl group attached to the pyrimidine ring at position 2 and a carboxylic acid moiety at position 3. This compound is of interest in medicinal chemistry due to the versatility of the pyrimidine scaffold in drug design, particularly in targeting enzymes like kinases or histone deacetylases (HDACs) .

Notably, this compound has been listed as a research chemical by CymitQuimica, though it is currently discontinued . Its synthesis likely involves palladium-catalyzed coupling or nucleophilic substitution reactions, similar to other pyrimidine derivatives (e.g., ).

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H9BrN2O2/c13-10-3-1-8(2-4-10)5-11-14-6-9(7-15-11)12(16)17/h1-4,6-7H,5H2,(H,16,17)

InChI Key

NJJXWUVRKDAGHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(C=N2)C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or water, with a base like potassium carbonate to facilitate the coupling .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory mediators or antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and functional group modifications among pyrimidine-5-carboxylic acid derivatives:

Compound Name Substituents/Modifications Key Properties/Applications Reference
2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid 4-Bromobenzyl at C2, carboxylic acid at C5 Potential kinase/HDAC inhibition
2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid Pyridinyl at C2, ethoxycarbonyl at C5 Anti-fibrotic activity (73% yield)
2-(4'-n-Hexyl-4-biphenylyl)-pyrimidine-5-carboxylic acid Biphenylyl-hexyl at C2, carboxylic acid at C5 Mesomorphic properties (liquid crystals)
2-(Trifluoromethyl)-4-(6-trifluoromethylpyridin-3-yl)pyrimidine-5-carboxylic acid Trifluoromethyl groups at C2 and pyridinyl Enhanced metabolic stability
5-Bromo-2-(methylsulfanyl)pyrimidine-4-carboxylic acid Bromo at C5, methylthio at C2 Research applications (PubChem CID 291786)
2-(3-Fluorophenyl)pyrimidine-5-carboxylic acid (5-fluoro-3-sulfamoylindol-1-yl)amide Fluorophenyl at C2, sulfamoylindole amide Targeted enzyme inhibition (anticancer)

Key Research Findings

  • Yield Optimization : Ethyl ester intermediates (e.g., ) are common precursors, with hydrolysis steps achieving >70% efficiency .
  • Structure-Activity Relationships (SAR) : Substitution at C2 (e.g., bromobenzyl, pyridinyl) significantly influences target affinity, while C5 carboxylic acids enable further functionalization (e.g., amidation in ) .
  • Pharmacokinetic Enhancements : Trifluoromethyl groups () reduce enzymatic degradation, as evidenced by LCMS stability data .

Biological Activity

2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a bromobenzyl group and a carboxylic acid moiety, which contributes to its biological activity. The structural versatility of this compound allows it to interact with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been shown to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair.

  • Mechanism of Action : The compound's interaction with topoisomerases was confirmed through molecular docking studies, indicating that it binds effectively to the active sites of these enzymes, similar to established inhibitors like camptothecin and etoposide .
  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7. The compound induced apoptosis and cell cycle arrest at the G2/M phase, evidenced by increased levels of cleaved caspase-3 and LC3A/B .
Cell Line IC50 (µM) Mechanism
MCF-710Topoisomerase inhibition
HeLa15Induction of apoptosis
A54912Cell cycle arrest

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

  • Inhibition Studies : The IC50 value for COX-2 inhibition was reported at approximately 0.04 μmol, comparable to celecoxib, a standard anti-inflammatory drug . This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens.

  • Activity Against Bacteria : In vitro assays revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 3.12 to 12.5 µg/mL .
Pathogen MIC (µg/mL) Activity
Staphylococcus aureus3.12Strong
Escherichia coli12.5Moderate

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on the pyrimidine scaffold, which included this compound. These derivatives were tested for their biological activities, confirming the scaffold's potential in drug design aimed at cancer and inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Bromobenzyl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling a pyrimidine-5-carboxylic acid precursor with a 4-bromobenzyl group via Suzuki-Miyaura cross-coupling. For example, boronic acid derivatives (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) can be used to functionalize the pyrimidine core under palladium catalysis . Hydrolysis of ester intermediates (e.g., ethyl esters) to carboxylic acids is achieved using NaOH in ethanol/water mixtures (1:1 v/v) at room temperature for 1 hour, followed by acidification and extraction . Optimization should focus on catalyst loading, solvent polarity, and reaction time to minimize by-products.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Monitor molecular ion peaks (e.g., m/z 338 [M+H]+ for analogous pyrimidine-carboxylic acids) and retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) .
  • Single-Crystal X-ray Diffraction : Resolve the crystal structure to confirm substituent positions and bond angles. For example, pyrimidine derivatives with similar substituents (e.g., 4-chlorobenzyl groups) show characteristic C–S and C–N bond lengths (1.74–1.78 Å) .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the bromobenzyl proton environment (δ ~4.5 ppm for benzyl CH2_2) and pyrimidine ring carbons (δ ~160–170 ppm) .

Advanced Research Questions

Q. What strategies are effective for analyzing metal coordination complexes involving this compound?

  • Methodological Answer : Pyrimidine-5-carboxylic acids exhibit strong chelation with transition metals (e.g., Mn2+^{2+}, Cu2+^{2+}). Synthesize complexes by refluxing the ligand with metal salts in methanol/water. Characterize using:

  • X-ray Diffraction : Determine coordination geometry (e.g., octahedral vs. tetrahedral) and bond distances (e.g., M–O bonds ~2.0 Å for carboxylate groups) .
  • Theoretical Calculations : Perform density functional theory (DFT) to model electronic structures and assess antioxidant activity via HOMO-LUMO gaps .
  • Spectroscopic Analysis : UV-Vis and EPR can identify d-d transitions and paramagnetic properties in Mn(II) or Cu(II) complexes .

Q. How can researchers resolve contradictions in biological activity data for pyrimidine-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition may arise from substituent positioning or stereochemistry. For example:

  • Structure-Activity Relationship (SAR) Studies : Compare analogues (e.g., 4-substituted phenyl vs. trifluoromethyl groups) using standardized assays (e.g., HCT116 cell viability). Note that 4-bromobenzyl groups may enhance lipophilicity and membrane permeability .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products in biological matrices .
  • Crystallographic Data : Correlate binding modes (e.g., hydrogen bonding with pyrimidine N1) with activity differences .

Q. What environmental detection methods are suitable for tracking this compound in water systems?

  • Methodological Answer : Due to its brominated aromatic structure, use:

  • Solid-Phase Extraction (SPE) : Concentrate samples using C18 cartridges, followed by LC-MS/MS analysis in negative ion mode.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 296.0532 for brominated derivatives) and isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br 1:1 ratio) .
  • Ecotoxicity Assays : Evaluate bioaccumulation potential using Daphnia magna or algal models under OECD guidelines.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to assess electrophilic centers. The 4-bromobenzyl group may direct nucleophiles to the pyrimidine C2 or C4 positions .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways and activation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.